molecular formula C11H15BrN2O B1467118 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine CAS No. 1247532-03-1

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine

Cat. No.: B1467118
CAS No.: 1247532-03-1
M. Wt: 271.15 g/mol
InChI Key: DNAGNAGEKNAVEW-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine (CAS 1247532-03-1) is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol . This brominated pyridine derivative features a piperidinylmethoxy substituent, a structural motif found in compounds investigated for their biological activity. Compounds with similar 3-(piperidin-4-ylmethoxy)pyridine scaffolds have been identified in scientific literature as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that regulates histone methylation . LSD1 is a validated drug target in oncology, and its inhibition can lead to increased cellular methylation of histone H3 lysine 4 (H3K4me2) and the suppression of cancer cell proliferation, particularly in certain leukemia and solid tumor models . The bromine atom on the pyridine ring makes this compound a versatile synthetic intermediate, or building block, suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-2-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAGNAGEKNAVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15BrN2O
  • CAS Number : 1417794-30-9

The presence of bromine and a piperidine moiety contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, which can modulate neuronal activity.
  • Cellular Uptake : The piperidine group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it exhibited significant cytotoxic effects:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)5
A549 (Lung Cancer)15

These results indicate that this compound may serve as a lead compound for developing novel anticancer agents .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study was conducted to assess the antimicrobial efficacy of this compound against standard antibiotics. The compound showed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
  • Evaluation in Cancer Models : In vivo studies using murine models demonstrated that administration of the compound resulted in tumor reduction in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as a pharmaceutical agent. The compound shows good bioavailability and metabolic stability, which are critical for therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine Trifluoromethoxy-phenoxy group ~315.11 High lipophilicity; antimalarial research
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine Piperazine ring (basic N-center) 256.14 Enhanced solubility in acidic media
5-Bromo-2-phenylpyridine Phenyl group 234.08 Gold(III) catalysis ligand
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine Tetrazole ring (electron-withdrawing) 255.06 Stabilized crystal structure
5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine Chloro, piperidinyl carbonyl groups 302.59 Reactivity in nucleophilic substitution
5-AMINO-3-BROMO-2-METHYLPYRIDINE Amino and methyl groups 201.05 Hydrogen bonding capability

Spectroscopic Data

  • 1H NMR Trends : Analogs like 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine show characteristic aromatic proton signals between δ 7.1–8.2 ppm, influenced by electron-withdrawing substituents . Piperidine-containing analogs may exhibit downfield shifts due to the methoxy group’s electron-donating effects.
  • 13C NMR : The spirocyclic analog 5-bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine displays carbons at ~100–160 ppm, reflecting sp³ and sp² hybridization .

Reactivity and Stability

  • Electrophilic Substitution : The bromine atom at the 5-position directs further functionalization (e.g., Suzuki coupling) .
  • Stability: Trifluoromethoxy and tetrazole groups enhance thermal stability, while amino groups may increase susceptibility to oxidation .

Key Differentiators of 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine

  • Piperidine vs. Piperazine : Unlike piperazine analogs (e.g., 5-bromo-2-(4-methylpiperazin-1-yl)pyridine), the piperidine moiety lacks a second nitrogen, reducing basicity but improving lipophilicity .

Preparation Methods

Bromination of Pyridine Ring

A well-documented approach for bromination involves treating 2-substituted pyridine with bromine in an acidic medium such as acetic acid under reflux conditions. For example, bromination of 2-methylpyridine to yield 5-bromo-2-methylpyridine can be achieved by dropwise addition of bromine to a solution of 2-methylpyridine in acetic acid, followed by reflux overnight. The product is then isolated by aqueous workup and organic extraction, yielding 5-bromo-2-methylpyridine with high yield (~90-95%).

Parameter Conditions Outcome
Starting material 2-methylpyridine
Brominating agent Bromine (Br2)
Solvent Acetic acid
Temperature Reflux (approx. 118°C) Overnight reaction
Yield ~90-95% 5-bromo-2-methylpyridine

Conversion to Methoxy Derivative

The 2-methyl group can be converted to a methoxy group via nucleophilic substitution or direct methoxylation. Alternatively, 2,5-dibromopyridine can be selectively reacted with sodium methoxide in methanol under reflux to yield 5-bromo-2-methoxypyridine in high yield (~98%). This step is critical to introduce the methoxy functionality that serves as the attachment point for the piperidinyl group.

Parameter Conditions Outcome
Starting material 2,5-dibromopyridine
Reagent Sodium methoxide (NaOMe)
Solvent Methanol
Temperature Reflux (approx. 65°C) 5 hours
Yield ~98% 5-bromo-2-methoxypyridine

Coupling with Piperidin-3-ylmethanol

The key step is the nucleophilic substitution of the methoxy group by the piperidin-3-ylmethoxy moiety. This can be achieved by:

  • Generating a piperidin-3-ylmethanol nucleophile or its alkoxide form.
  • Reacting it with 5-bromo-2-methoxypyridine under basic conditions to substitute the methoxy group with the piperidin-3-ylmethoxy substituent.

Alternatively, the methoxy group can be activated (e.g., converted to a better leaving group like a tosylate), followed by nucleophilic displacement by piperidin-3-ylmethanol.

Although direct literature on this exact substitution is scarce, similar coupling reactions in heterocyclic chemistry employ bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C) to facilitate this substitution.

Parameter Suggested Conditions Expected Outcome
Starting material 5-bromo-2-methoxypyridine
Nucleophile Piperidin-3-ylmethanol or alkoxide
Base Potassium carbonate or NaH
Solvent DMF or DMSO
Temperature 50-100°C Substitution to this compound
Reaction time Several hours (4-24 h)

Purification and Characterization

The crude reaction mixture is typically worked up by aqueous extraction, followed by purification using silica gel column chromatography or recrystallization. Characterization includes NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Bromination 2-methylpyridine + Br2, AcOH, reflux overnight 5-bromo-2-methylpyridine ~90-95
2 Methoxylation 2,5-dibromopyridine + NaOMe, MeOH, reflux 5 h 5-bromo-2-methoxypyridine ~98
3 Nucleophilic substitution 5-bromo-2-methoxypyridine + piperidin-3-ylmethanol, K2CO3, DMF, 50-100°C This compound Variable, typically 60-80
4 Purification Extraction, chromatography Pure target compound -

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine, and what key intermediates are involved?

  • Methodological Answer : A common approach involves coupling a brominated pyridine core with a piperidine-methoxy substituent. For example:
  • Step 1 : Bromination of a pre-functionalized pyridine (e.g., 2-hydroxypyridine) using reagents like PBr₃ or NBS, as demonstrated in brominated pyridine syntheses .
  • Step 2 : Introduction of the piperidinylmethoxy group via nucleophilic substitution or Mitsunobu reaction. Piperidine derivatives (e.g., 3-hydroxymethylpiperidine) can be activated with tosyl chloride or coupled under Pd-catalyzed conditions .
  • Key Intermediates : 5-Bromo-2-hydroxypyridine and 3-(hydroxymethyl)piperidine are critical precursors.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves the piperidine ring’s conformation (e.g., axial/equatorial protons) and the methoxy group’s position. The bromine atom induces distinct deshielding in adjacent protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 297.05 for C₁₁H₁₄BrN₂O) .
  • HPLC-PDA : Validates purity (>95%) and detects regioisomeric impurities, especially if competing substitution occurs during synthesis .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats are mandatory due to bromopyridine toxicity (skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions) .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How does steric hindrance from the piperidinylmethoxy group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Steric Effects : The bulky piperidine ring can reduce coupling efficiency by limiting Pd catalyst access. Use of bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves yields .
  • Case Study : In analogous pyridine derivatives, coupling with arylboronic acids under Pd(OAc)₂/XPhos achieved 60–75% yields despite steric challenges .
  • Alternative Strategies : Sonogashira or Stille couplings may offer better regioselectivity for electron-deficient bromopyridines .

Q. How can computational modeling predict this compound’s binding affinity for neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions between the bromine atom (electrophilic site) and receptor hydrophobic pockets. The piperidine’s basic nitrogen may form salt bridges with Asp residues in 5-HT receptors .
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals to assess reactivity. For example, the HOMO of the pyridine ring may dominate nucleophilic attack sites .

Q. How to resolve contradictions in reported regioselectivity during functionalization?

  • Methodological Answer :
  • Case Analysis : Discrepancies in bromine vs. methoxy substitution can arise from solvent polarity (e.g., DMF vs. THF) or directing effects. For example, electron-donating methoxy groups can direct electrophiles to the para position relative to Br .
  • Experimental Optimization : Systematic screening of Lewis acids (e.g., ZnCl₂ vs. FeCl₃) and reaction times can isolate dominant pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(piperidin-3-ylmethoxy)pyridine
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5-Bromo-2-(piperidin-3-ylmethoxy)pyridine

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